molecular formula C14H11FO3 B1318129 4-[(2-Fluorophenoxy)methyl]benzoic acid CAS No. 943114-74-7

4-[(2-Fluorophenoxy)methyl]benzoic acid

Cat. No.: B1318129
CAS No.: 943114-74-7
M. Wt: 246.23 g/mol
InChI Key: UTKIRHQEOSDVOV-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenoxy)methyl]benzoic acid is a fluorinated aromatic compound featuring a benzoic acid core substituted with a (2-fluorophenoxy)methyl group at the para position. This structural motif imparts unique physicochemical properties, including moderate acidity (due to the carboxylic acid group) and enhanced lipophilicity from the fluorinated aromatic ether. Such characteristics make it valuable in pharmaceutical and materials science research, particularly in drug design where fluorine atoms improve metabolic stability and bioavailability .

Properties

IUPAC Name

4-[(2-fluorophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKIRHQEOSDVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588610
Record name 4-[(2-Fluorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943114-74-7
Record name 4-[(2-Fluorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenoxy)methyl]benzoic acid typically involves the reaction of 2-fluorophenol with benzyl chloride under basic conditions to form 2-fluorophenylmethyl ether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Fluorophenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenoxy)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional group impacts among related compounds:

Compound Name Structural Features Key Functional Group Impact
4-[(2-Fluorophenoxy)methyl]benzoic acid Para-substituted (2-fluorophenoxy)methyl group on benzoic acid Fluorine enhances lipophilicity and electron-withdrawing effects; ether linkage improves stability .
4-(4-Fluorophenoxy)benzoic acid (CAS 129623-61-6) Fluorophenoxy group directly attached at para position of benzoic acid Increased polarity due to absence of methyl spacer; higher acidity compared to methyl-linked analogs .
2-(4-Fluoro-benzyloxy)-benzoic acid Ortho-substituted benzyloxy group with fluorine on benzyl ring Steric hindrance at ortho position reduces solubility; benzyloxy group may alter metabolic pathways .
4-[(4-Ethylphenoxy)methyl]benzoic acid Ethyl substituent on phenoxy ring Ethyl group increases lipophilicity, potentially enhancing membrane permeability .
4-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid Sulfamoyl and methoxyphenyl groups attached to benzoic acid Sulfonamide moiety introduces hydrogen-bonding capacity and acidity, useful in drug-receptor interactions .
2-(4-Fluorobenzoyl)benzoic acid Fluorobenzoyl ketone linked to benzoic acid Ketone group increases electron deficiency; may influence binding affinity in enzyme inhibition .

Physicochemical Properties

  • Acidity : The carboxylic acid group in all compounds confers acidity (pKa ~2-5), but substituents modulate this. For example, the sulfamoyl group in 4-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid lowers pKa compared to ether-linked analogs .
  • Lipophilicity: Fluorine and alkyl groups (e.g., ethyl in 4-[(4-Ethylphenoxy)methyl]benzoic acid) enhance logP values, favoring passive diffusion across biological membranes .
  • Solubility : Ortho-substituted derivatives (e.g., 2-(4-Fluoro-benzyloxy)-benzoic acid) exhibit reduced aqueous solubility due to steric effects, whereas para-substituted analogs show better solubility .

Reactivity and Stability

  • Metabolic Stability: Fluorine in this compound reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
  • Chemical Reactivity : The sulfamoyl group in 4-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid undergoes hydrolysis under acidic conditions, whereas ether-linked derivatives (e.g., target compound) are more stable .

Biological Activity

4-[(2-Fluorophenoxy)methyl]benzoic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₁FO₃
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 944891-81-0

The compound features a benzoic acid backbone with a fluorinated phenoxy group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom in the phenoxy group can increase the compound's binding affinity, leading to modulation of enzymatic activity and receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and pain signaling.
  • Receptor Modulation : It may alter the activity of specific receptors, contributing to its therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, which is crucial in various chronic diseases.
  • Analgesic Properties : It shows promise as an analgesic agent, potentially offering pain relief through its action on pain pathways.
  • Antitumor Activity : Preliminary studies suggest that similar compounds may exhibit antitumor effects, warranting further investigation into this area.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(2-Fluorophenoxy)benzoic AcidContains only fluorinated phenyl and benzoic acidAnti-inflammatory
Cyclopropylmethyl BenzamideLacks fluorinated group; simpler structureAntitumor activity
N-(Cyclopropylmethyl)-p-toluamideSimilar amine structure but different substituentAnalgesic effects

This comparison highlights how the unique combination of functional groups in this compound may contribute to its distinct biological profile.

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action of this compound:

  • Study on Anti-inflammatory Properties :
    • A study demonstrated that derivatives of this compound inhibited pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Analgesic Activity Investigation :
    • Research indicated that administration of this compound in animal models resulted in a significant reduction in pain responses, supporting its potential as an analgesic agent.
  • Antitumor Activity Assessment :
    • In vitro studies showed that similar compounds induced apoptosis in cancer cell lines, indicating a possible mechanism for their antitumor effects.

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